Pentyl 2-(2,4-dichlorophenoxy)propionate

Description

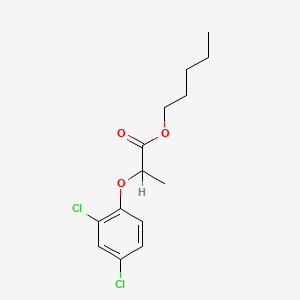

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-(2,4-dichlorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2O3/c1-3-4-5-8-18-14(17)10(2)19-13-7-6-11(15)9-12(13)16/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIRDPYCRAUOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004426 | |

| Record name | Pentyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84162-60-7 | |

| Record name | Pentyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84162-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084162607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl 2-(2,4-dichlorophenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 2-(2,4-dichlorophenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modification Strategies

Established Synthetic Pathways for Pentyl 2-(2,4-dichlorophenoxy)propionate and Related Esters

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the parent acid, 2-(2,4-dichlorophenoxy)propionic acid (Dichlorprop), followed by its esterification with pentanol (B124592).

The synthesis of Dichlorprop (B359615) is well-established and can be achieved through the condensation of 2,4-dichlorophenol (B122985) and 2-chloropropionic acid. acs.orgresearchgate.net This reaction is often carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium hydroxide (B78521). acs.org The use of a solvent medium has been shown to improve the condensation yield to over 90%. acs.org

The second step is the esterification of 2-(2,4-dichlorophenoxy)propionic acid with pentanol to yield the pentyl ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.combyjus.comathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comoperachem.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.combyjus.com

A general reaction scheme for the Fischer esterification is as follows:

For the synthesis of this compound, this translates to:

Alternative approaches to ester synthesis include the reaction of the acid chloride of Dichlorprop with pentanol or transesterification reactions. athabascau.ca Additionally, research has explored solvent-free methods for the synthesis of related 2,4-D esters using inorganic solid supports like silica, clays, and zeolites, which can also act as a carrier for the final product. rsc.org

Derivatization for Enhanced Environmental Performance or Specific Applications

To improve the properties of phenoxypropionate herbicides, various derivatization strategies have been explored, including the formation of ionic liquids and the development of controlled-release formulations.

Ionic Liquid Formulations of 2-(2,4-dichlorophenoxy)propionate-based Compounds

Herbicidal Ionic Liquids (HILs) based on 2-(2,4-dichlorophenoxy)propionate have been synthesized to reduce volatility and drift, and to modify their solubility and environmental mobility. acs.org These ionic liquids typically consist of a large organic cation, often a quaternary ammonium (B1175870) or phosphonium (B103445) ion, and the anionic form of the herbicide.

The synthesis of these ionic liquids often involves a metathesis reaction where a salt of the herbicide (e.g., sodium or potassium salt) is reacted with a halide salt of the desired cation. acs.org An alternative method involves the reaction of the acidic form of the herbicide with a quaternary ammonium hydroxide. acs.org The choice of the cation allows for the tuning of the physicochemical properties of the resulting ionic liquid. nih.gov For instance, dicationic ionic liquids of the related herbicide 2,4-D have been shown to have lower volatility and water solubility, and higher lipophilicity compared to traditional salt formulations. nih.gov

Table 1: Examples of Cations Used in Dichlorprop-Based Herbicidal Ionic Liquids

| Cation Type | Specific Examples |

| Quaternary Ammonium | Tetrabutylammonium, Choline (B1196258) |

| Quaternary Phosphonium | Tetrabutylphosphonium |

| Imidazolium | 1-butyl-3-methylimidazolium |

| Pyridinium | 1-butyl-4-methylpyridinium |

This table is generated based on cations used in various ionic liquid studies. mdpi.com

Nanohybrid and Controlled-Release Formulations

To minimize the environmental impact and improve the efficiency of herbicides, controlled-release formulations have been developed. mdpi.comgoogle.com One promising approach is the intercalation of the herbicide anion into layered double hydroxides (LDHs).

Research has demonstrated the successful synthesis of a nanohybrid where 2-(2,4-dichlorophenoxy)propionate was intercalated into a Zn/Al-LDH. ukm.myupm.edu.myosti.govresearchgate.net This was achieved through either co-precipitation or ion exchange methods. ukm.myupm.edu.myosti.govresearchgate.net The resulting nanohybrid showed a significant increase in the basal spacing of the LDH, confirming the intercalation of the herbicide. ukm.myresearchgate.net

The release of the herbicide from the LDH matrix was found to be dependent on the concentration of surrounding ions, following pseudo-second order kinetics. ukm.myupm.edu.myosti.govresearchgate.net This indicates that the LDH can act as a matrix for the controlled release of the herbicide, potentially reducing leaching and prolonging its activity. ukm.myupm.edu.myosti.govresearchgate.net Similarly, nanohybrids of the related 4-(2,4-dichlorophenoxy)butyrate have been synthesized using a Zn-Al-layered double hydroxide for controlled release. nih.gov

Table 2: Properties of Dichlorprop-Zn/Al-LDH Nanohybrid

| Property | Value | Reference |

| Basal Spacing (LDH) | 8.9 Å | ukm.myresearchgate.net |

| Basal Spacing (Nanohybrid) | 18.7 - 21.7 Å | ukm.myresearchgate.net |

| Release Kinetics | Pseudo-second order | ukm.myupm.edu.myosti.govresearchgate.net |

Chiral Synthesis and Stereoisomer Investigations

2-(2,4-dichlorophenoxy)propionic acid possesses a chiral center at the carbon atom of the propionic acid moiety, meaning it exists as two enantiomers: the (R)-isomer and the (S)-isomer. researchgate.netwikipedia.org It has been established that only the (R)-enantiomer exhibits significant herbicidal activity. researchgate.netwikipedia.org Early commercial formulations of dichlorprop were racemic mixtures of both enantiomers. wikipedia.org However, advances in asymmetric synthesis have enabled the production of enantiopure (R)-dichlorprop, which allows for a reduction in the total amount of chemical applied to the environment. wikipedia.org

Investigations into the enantioselectivity of dichlorprop have shown that the two enantiomers can have different biological and toxicological profiles. acs.orgnih.govnih.gov For instance, the (R)-enantiomer has been shown to be more effective at inhibiting root elongation in maize seedlings compared to the (S)-enantiomer and the racemic mixture. acs.org Furthermore, microorganisms can exhibit enantioselective degradation of dichlorprop, with some strains preferentially degrading one enantiomer over the other. nih.govnih.gov

The synthesis of enantiomerically enriched esters like Pentyl (R)-2-(2,4-dichlorophenoxy)propionate would start with the resolution of the racemic 2-(2,4-dichlorophenoxy)propionic acid or an enantioselective synthesis of the (R)-acid. Chiral resolution can be achieved through various methods, including the formation of diastereomeric salts with a chiral base, followed by separation and subsequent liberation of the enantiopure acid. More advanced methods involve stereoselective synthesis using chiral catalysts or biocatalysis. wpmucdn.com For example, research into chiral polysaccharide esters has explored their use in the chiral enrichment of related acidic compounds. google.com Once the enantiopure (R)-2-(2,4-dichlorophenoxy)propionic acid is obtained, it can be esterified with pentanol using the Fischer esterification method, as described previously, to yield the desired enantiopure pentyl ester.

The analysis of dichlorprop enantiomers is often carried out using chiral chromatography techniques, sometimes after derivatization with a chiral reagent to facilitate separation and detection. nih.gov

Environmental Fate and Transport Dynamics

Sorption-Desorption Processes in Environmental Compartments

The interaction of Pentyl 2-(2,4-dichlorophenoxy)propionate and its primary metabolite, Dichlorprop (B359615), with soil and sediment is a critical process that influences their retention, transport, and bioavailability in the environment. Sorption refers to the binding of the chemical to soil particles, while desorption is its release back into the soil solution.

The adsorption of phenoxy herbicides like the acid form of this compound to soil is often described using isotherm models, which relate the concentration of the chemical in the soil to its concentration in the surrounding water at equilibrium.

Freundlich Isotherm : This is the most commonly used model for describing herbicide sorption in soil. It empirically describes the non-ideal and heterogeneous nature of sorption on soil surfaces. Studies on the related compound 2,4-D show that sorption data fits well with the Freundlich equation. nih.govresearchgate.net The Freundlich sorption coefficient, Kf, indicates the sorption capacity. For 2,4-D in various agricultural soils, Kf values have been reported to range from 2.70 to 42.04. researchgate.net

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It has also been used to describe the sorption of 2,4-D, with one study reporting a maximum adsorption capacity (qmax) of 22.78 mg/g on termite mound soil. mdpi.com

The kinetics of sorption describe the rate at which the herbicide is adsorbed by the soil. For 2,4-D, the process is often biphasic, involving an initial rapid phase followed by a much slower phase. nih.gov The kinetics can be well-described by a pseudo-second-order model, which suggests that the rate-limiting step may be chemical sorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com

Table 1: Adsorption Isotherm Parameters for 2,4-D in Various Soils

| Isotherm Model | Parameter | Reported Value Range | Soil Type/Condition | Source |

|---|---|---|---|---|

| Freundlich | Kf (µg1-1/n mL1/n g-1) | 1.1 - 24.1 | Volcanic Ash-Derived Soils | nih.gov |

| Freundlich | Kf | 2.70 - 42.04 | Tropical Soils (Peat, Inceptisols, Ultisols, Oxisol) | researchgate.net |

| Langmuir | qmax (mg g-1) | 22.78 | Termite Mound Soil | mdpi.com |

The extent of sorption of the Dichlorprop acid is significantly influenced by the physicochemical properties of the soil. nih.gov

Organic Matter Content : Soil organic matter (OM) is the most critical factor governing the sorption of phenoxy herbicides. researchgate.net These herbicides bind to the humic and fulvic acid components of OM. A higher OM content generally leads to stronger sorption, which reduces the herbicide's mobility and bioavailability. researchgate.netnih.gov

pH : As an acidic herbicide, the sorption of Dichlorprop is highly pH-dependent. At pH values below its pKa (~3.0), the herbicide exists predominantly in its neutral, less water-soluble molecular form, which is more readily adsorbed by soil colloids. As the pH increases, the herbicide dissociates into its anionic form, which is more water-soluble and subject to electrostatic repulsion from negatively charged soil surfaces, leading to decreased sorption. mdpi.comresearchgate.netresearchgate.net Studies consistently show higher adsorption in more acidic soils. researchgate.netresearchgate.net

Clay Content : Clay minerals can contribute to the adsorption of phenoxy herbicides, although generally to a lesser extent than organic matter. The type and amount of clay influence the soil's surface area and cation exchange capacity, providing sites for sorption. researchgate.netnih.govmdpi.com

Table 2: Influence of Soil Parameters on the Sorption of Phenoxy Herbicides

| Soil Parameter | Effect on Sorption | Mechanism | Source |

|---|---|---|---|

| Organic Matter | Positive Correlation (Higher OM = Higher Sorption) | Partitioning into the organic matrix; hydrogen bonding. | researchgate.netnih.gov |

| pH | Negative Correlation (Lower pH = Higher Sorption) | At lower pH, the acid is in its non-ionized form, which is less soluble and more readily adsorbed. At higher pH, the anionic form is repelled by negative soil charges. | mdpi.comresearchgate.net |

| Clay Content | Positive Correlation | Provides surface area and binding sites for adsorption. | researchgate.netmdpi.com |

Desorption is the process by which a sorbed chemical is released from the soil back into the solution, making it available for transport, uptake by organisms, or degradation. The desorption of phenoxy herbicides often exhibits hysteresis, meaning that the compound is more strongly retained by the soil than would be predicted from the adsorption isotherm. nih.govresearchgate.net This indicates that a fraction of the herbicide becomes irreversibly bound to the soil matrix over time.

The environmental availability of the Dichlorprop acid decreases with time. Immediately after application, a large fraction is readily extractable, but this portion diminishes as the chemical becomes more tightly bound or incorporated into the soil structure, forming bound residues. nih.gov Desorption is generally lower in soils with high organic matter and clay content, where the herbicide is more strongly adsorbed. researchgate.net

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance transforms from a solid or liquid state into a gas and moves into the atmosphere. The potential for volatilization of phenoxy herbicides is highly dependent on their chemical form.

The ester forms, such as this compound, are generally more volatile than their parent acids or salt formulations. who.int This increased volatility can lead to off-target movement through the air, potentially damaging susceptible non-target plants. The vapor pressure of the parent Dichlorprop acid is very low, indicating it is not prone to significant volatilization. nih.gov

While specific volatility data for the pentyl ester is limited, studies on other 2,4-D ester and salt formulations provide some insight. For instance, research on 2,4-D choline (B1196258), a low-volatility formulation, still detected volatile residues downwind from the application site, although the levels were not sufficient to cause crop damage, suggesting physical spray drift was a more significant factor in off-target movement. nih.gov Given its ester structure, this compound would be expected to have a higher volatilization potential than the choline salt or the parent acid, especially under conditions of high temperature and wind. who.int

Leaching Potential and Groundwater Mobility

Leaching is the downward movement of a substance through the soil profile with percolating water. The potential for a pesticide to leach into groundwater is a major environmental concern.

The initial pentyl ester form of the herbicide has lower water solubility and would be less prone to leaching. However, upon hydrolysis to the more polar and water-soluble Dichlorprop acid, the potential for mobility increases significantly. oaepublish.comjuniperpublishers.com

The mobility of the Dichlorprop acid in soil is primarily governed by the same factors that control its sorption:

High Mobility : In soils with low organic matter, sandy texture, and alkaline pH, sorption is minimal. Under these conditions, the anionic form of the herbicide is highly mobile and susceptible to leaching into groundwater. nih.govresearchgate.net

Low Mobility : In soils rich in organic matter and clay, and with a lower pH, the herbicide is more strongly adsorbed. This increased sorption reduces its concentration in the soil solution and, consequently, its potential to leach. researchgate.net

Due to its high water solubility and potential for weak adsorption in certain soil types, the Dichlorprop acid is considered to have a moderate to high leaching potential, which can pose a risk of groundwater contamination. nih.govherts.ac.uk

Degradation and Biotransformation Pathways

Photodegradation Mechanisms and Kinetics

Photodegradation, or photolysis, is an abiotic process initiated by the absorption of light energy. For compounds like Dichlorprop (B359615), which contain chromophores that absorb sunlight at wavelengths greater than 290 nm, this can be a significant degradation route in sunlit environments. nih.gov

Direct photolysis occurs when the chemical itself absorbs light, leading to its transformation. In aqueous environments, the photolysis of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is considered an important fate process, with a reported half-life of approximately 13 days in distilled water. cdc.govresearchgate.net The primary photodegradation product identified in such studies is 1,2,4-benzenetriol. researchgate.net

On solid surfaces, which simulate foliage, the degradation kinetics can differ. Studies using paraffin (B1166041) wax as a model for leaf cuticular wax showed that the photolysis half-lives for 2,4-D and its analogues ranged from 27 to 159 hours under environmentally relevant irradiation. nih.gov The dominant reaction pathway in these solid-phase studies was identified as photoreductive dechlorination, although this accounted for less than 60% of the total transformation, suggesting that unique pathways absent in solvent phases also contribute significantly to degradation on surfaces. nih.gov While direct photolysis can occur, its role on soil surfaces is considered minor, especially if microbial degradation is rapid. researchgate.net

The rate of photodegradation can be significantly enhanced through the use of photocatalysts, a process known as catalytic photodegradation or advanced oxidation. Research has extensively covered the photocatalytic degradation of the intermediate 2,4-dichlorophenol (B122985) (2,4-DCP) and the related herbicide 2,4-D.

Various catalysts have been shown to be effective:

Titanium Dioxide (TiO₂)-based Catalysts: TiO₂ is a widely studied photocatalyst. The use of noble metals like Platinum (Pt) and Rhodium (Rh) as co-catalysts on a TiO₂ support has been shown to achieve very high mineralization rates for 2,4-D, reaching 99.0% and 98.3%, respectively. rsc.org Hydrothermally synthesized TiO₂ has also demonstrated high efficiency, with 96% degradation of 2,4-D under UV light and 83% under natural sunlight. researchgate.net

Sulfated Cerium Dioxide (CeO₂): Surface modification of CeO₂ with sulfate (B86663) groups has been found to improve its photocatalytic properties. A catalyst with 1.0 wt.% sulfate content achieved 95% degradation of a 2,4-D solution after 180 minutes of reaction, with the sulfate groups acting to reduce the recombination of charge carriers, thus enhancing the degradation process. mdpi.com

Silver Halides (Ag/AgX): Nanomaterial photocatalysts composed of silver halides have also been investigated. In studies on the degradation of 2,4-DCP, an Ag/AgBr photocatalyst demonstrated the highest efficiency, removing 89.4% of the compound under visible light irradiation after 300 minutes. nih.govnih.gov

Catalytic Photodegradation Efficiency for Related Compounds

| Catalyst | Target Compound | Degradation/Mineralization Rate | Reference |

|---|---|---|---|

| Pt/TiO₂ | 2,4-D | 99.0% Mineralization | rsc.org |

| Rh/TiO₂ | 2,4-D | 98.3% Mineralization | rsc.org |

| 1.0SO₄²⁻/CeO₂ | 2,4-D | 95% Degradation | mdpi.com |

| Ag/AgBr | 2,4-DCP | 89.4% Degradation | nih.gov |

| Hydrothermal TiO₂ | 2,4-D | 96% Degradation (UV); 83% (Sunlight) | researchgate.net |

Microbial Biodegradation Pathways

Biodegradation by microorganisms is a primary mechanism for the dissipation of phenoxy herbicides in soil and water. The pathways can vary significantly depending on the availability of oxygen.

Under aerobic conditions, Dichlorprop is readily degraded by soil microorganisms. scispace.com The typical aerobic degradation pathway for phenoxyalkanoic acids like Dichlorprop and 2,4-D is well-elucidated. The process generally begins with the enzymatic cleavage of the ether linkage connecting the aliphatic side chain to the phenyl ring. nih.gov For Dichlorprop, this initial step yields 2,4-dichlorophenol (2,4-DCP) and propionate. koreascience.kr

Following the formation of 2,4-DCP, the pathway proceeds with:

Hydroxylation: The 2,4-DCP molecule is hydroxylated by a hydroxylase enzyme to form 3,5-dichlorocatechol (B76880) .

Ring Cleavage: The aromatic ring of the dichlorocatechol is then cleaved by a dioxygenase enzyme.

Further Metabolism: The resulting intermediates are further metabolized through a series of enzymatic reactions, eventually funneling into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

This pathway ensures the complete breakdown and mineralization of the compound. Activated sludge from a municipal wastewater treatment plant has been shown to degrade both enantiomers of Dichlorprop within seven days under aerobic conditions. scispace.com

In the absence of oxygen, the biotransformation of Dichlorprop is significantly different. Research has shown that Dichlorprop is persistent under anaerobic conditions, with no significant degradation observed over an incubation period of 49 days. scispace.com This persistence is in stark contrast to the closely related herbicide 2,4-D, which is readily degraded under the same anaerobic conditions. scispace.com The structural difference—a methyl group on the propionic acid side chain of Dichlorprop—appears to inhibit the enzymatic attack that initiates anaerobic degradation. scispace.com

For the analog 2,4-D, anaerobic degradation does occur under various redox conditions, including methanogenic, sulfate-reducing, and denitrifying environments. nih.govrsdjournal.org The primary transformation is the cleavage of the ether bond to yield 2,4-dichlorophenol. scispace.com An alternative minor pathway involves reductive dechlorination, where a chlorine atom is removed from the ring to form intermediates like 4-chlorophenoxyacetic acid. nih.govresearchgate.net In one study, the removal of 2,4-D was 100% under methanogenic conditions, 63.33% under sulfetogenic (sulfate-reducing) conditions, and only 9.26% under denitrifying conditions, highlighting the importance of the specific anaerobic environment. rsdjournal.org

A diverse array of microorganisms capable of degrading Dichlorprop and other phenoxy herbicides has been isolated and identified. These microbes often possess specific genes, such as the tfd genes, which encode the enzymes for the degradation pathway. frontiersin.org

Specific Dichlorprop-degrading bacteria that have been identified include:

Sphingobium herbicidovorans MH nih.gov

Delftia acidovorans MC1 nih.govresearchgate.net

Alcaligenes sp. strain CS1 nih.gov

Stenotrophomonas maltophilia PM nih.gov

Rhodoferax sp. strain P230 nih.gov

Sphingopyxis sp. strain DBS4 nih.gov

Fungi are also capable of degrading these compounds. Genera such as Aspergillus, Penicillium, Trichoderma, and various white-rot fungi have been shown to degrade 2,4-D and related herbicides. nih.gov

Microorganisms Involved in the Degradation of Dichlorprop and Related Phenoxy Herbicides

| Microorganism Genus/Species | Target Compound(s) | Key Role/Finding | Reference |

|---|---|---|---|

| Sphingobium / Sphingopyxis | Dichlorprop | Key primary degrader of Dichlorprop | nih.gov |

| Delftia acidovorans | Dichlorprop, 2,4-D | Isolated strain capable of degrading Dichlorprop | nih.govresearchgate.net |

| Dyella, Pseudomonas, Achromobacter | 2,4-Dichlorophenol | Degrade the intermediate 2,4-DCP in consortium | nih.gov |

| Burkholderia cepacia | 2,4-D | Degraded 99.7% of 2,4-D in the presence of activated carbon | dergipark.org.tr |

| Cupriavidus pinatubonensis | 2,4-D | Degraded 99% of 2,4-D within 6 days | nih.gov |

| Fungi (e.g., Aspergillus, Penicillium) | 2,4-D | Fungal degradation of phenoxy herbicides | nih.gov |

Enzymatic Mechanisms and Gene Expression (e.g., dioxygenases, dehalogenases)

The microbial degradation of Pentyl 2-(2,4-dichlorophenoxy)propionate is initiated by the hydrolysis of its ester bond, yielding pentanol (B124592) and 2-(2,4-dichlorophenoxy)propionic acid, commonly known as dichlorprop. The subsequent breakdown of dichlorprop is a well-studied, multi-step enzymatic process carried out by various soil microorganisms. The key enzymes involved are often encoded by gene clusters, such as the tfd genes, which are well-documented for the degradation of the related herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.govresearchgate.net

The degradation of the dichlorprop molecule is primarily an aerobic process. In many bacteria, the pathway is initiated by specific dioxygenases. Since dichlorprop is a chiral molecule, existing as (R)- and (S)-enantiomers, the initial enzymatic attack is often stereospecific. Enantio-specific α-ketoglutarate-dependent dioxygenases, such as RdpA for the (R)-enantiomer and SdpA for the (S)-enantiomer, catalyze the cleavage of the ether bond. researchgate.net This initial step converts the respective dichlorprop enantiomer into 2,4-dichlorophenol (2,4-DCP) and pyruvate. researchgate.net

Following the formation of 2,4-DCP, the pathway converges with the degradation pathway for other chlorophenoxy herbicides. The process typically proceeds as follows:

Hydroxylation: The intermediate 2,4-DCP is hydroxylated by a 2,4-DCP hydroxylase (encoded by the tfdB gene), which converts it to 3,5-dichlorocatechol. nih.govresearchgate.net

Ring Cleavage: The aromatic ring of 3,5-dichlorocatechol is then cleaved. This is a critical step catalyzed by chlorocatechol 1,2-dioxygenase (encoded by tfdC), which opens the ring to form 2,4-dichloro-cis,cis-muconate. nih.gov

Further Conversion: A series of enzymes, including chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF), subsequently convert the opened ring structure into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov

In fungi, the enzymatic degradation can involve a different set of enzymes. Extracellular enzymes like laccases and peroxidases, as well as intracellular cytochrome P450 monooxygenases (CYPs), have been shown to play a significant role in the transformation of phenoxy herbicides. mdpi.comnih.gov For instance, a positive correlation has been observed between laccase activity and the degradation rate of 2,4-D and 2,4,5-T in the fungus Rigidoporus sp. FMD21. nih.gov

The table below summarizes the key bacterial enzymes and their roles in the degradation of dichlorprop and related phenoxy herbicides.

| Enzyme | Gene (Example) | Function | Reference |

| (R)-dichlorprop dioxygenase | rdpA | Cleavage of the ether bond of (R)-dichlorprop to form 2,4-dichlorophenol. | researchgate.net |

| (S)-dichlorprop dioxygenase | sdpA | Cleavage of the ether bond of (S)-dichlorprop to form 2,4-dichlorophenol. | researchgate.net |

| 2,4-Dichlorophenol hydroxylase | tfdB | Hydroxylation of 2,4-dichlorophenol to 3,5-dichlorocatechol. | nih.govresearchgate.net |

| Chlorocatechol 1,2-dioxygenase | tfdC | Ortho-cleavage of the 3,5-dichlorocatechol aromatic ring. | nih.gov |

| Chloromuconate cycloisomerase | tfdD | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. | nih.gov |

| Chlorodienelactone hydrolase | tfdE | Converts 2-chlorodienelactone to 2-chloromaleylacetate. | nih.gov |

| Chloromaleylacetate reductase | tfdF | Reduces 2-chloromaleylacetate, leading to intermediates that enter the TCA cycle. | nih.gov |

Factors Influencing Microbial Degradation Rates (e.g., nutrient availability, soil properties, microbial adaptation)

The rate at which this compound and its primary metabolite, dichlorprop, are degraded in the environment is not constant. It is significantly influenced by a variety of interconnected factors.

Soil Properties:

Organic Matter: Soil organic matter content has a complex effect. While it can provide nutrients and a habitat for microorganisms, high organic matter can also increase the sorption of herbicides, reducing their bioavailability for microbial degradation. tandfonline.compurdue.edu Studies on dichlorprop have shown that it degrades faster in soil with lower organic matter content, where it is less adsorbed and more bioavailable. tandfonline.comnih.gov

Soil pH: The pH of the soil is a critical factor, affecting both the chemical stability of the herbicide and the activity of microbial populations. purdue.eduthepharmajournal.com For dichlorprop, enantioselective degradation has been shown to be affected by soil pH. nih.gov The optimal pH for the growth of degrading microbes is crucial; for example, the fungus Phomopsis sp. E41, which degrades the related herbicide MCPA, shows optimal activity in weak acid and neutral conditions (pH 5-7). aloki.hu

Texture and Moisture: Soil texture (the proportion of sand, silt, and clay) influences water retention, aeration, and surface area for adsorption. wur.nl Soil moisture is essential for microbial activity, with degradation rates generally increasing with moisture content up to an optimal level. thepharmajournal.comnih.gov However, saturated, anaerobic conditions can significantly slow the degradation of phenoxy herbicides compared to aerobic conditions. thepharmajournal.comnih.gov

Microbial Adaptation and Nutrient Availability:

Adaptation: Soils with a history of exposure to phenoxy herbicides often exhibit faster degradation rates due to the enrichment and adaptation of microbial populations capable of utilizing these compounds as a carbon and energy source. nih.gov This adaptation was observed in Amazonian agricultural soil with a history of 2,4-D application, which showed faster anaerobic biotransformation compared to soil with no prior exposure. nih.gov Specific microbial taxa, such as the family Sphingomonadaceae, have been identified as key degraders for the S-enantiomer of dichlorprop, indicating specialized adaptation. nih.gov

Nutrient Availability: The presence of other nutrients can significantly impact degradation. In some cases, the herbicide may be co-metabolized, where its breakdown depends on the presence of another primary substrate that supports microbial growth. The addition of electron donors like acetate (B1210297) and lactate (B86563) has been used in lab studies to support the anaerobic degradation of 2,4-D. nih.gov

The following table presents research findings on the degradation of dichlorprop enantiomers in different agricultural soils, illustrating the influence of soil properties.

| Soil ID | Organic Matter Content | pH | Enantiomer | Half-life (DT₅₀) in days | Reference |

| Soil A | Higher | Lower | (S)-dichlorprop | 8.22 | tandfonline.comnih.gov |

| Soil A | Higher | Lower | (R)-dichlorprop | 12.93 | tandfonline.comnih.gov |

| Soil D | Lower | Higher | (S)-dichlorprop | 8.06 | tandfonline.comnih.gov |

| Soil D | Lower | Higher | (R)-dichlorprop | 12.38 | tandfonline.comnih.gov |

These findings highlight that the herbicidally active R-enantiomer is more persistent in soil than the S-enantiomer and that degradation is faster in the soil with lower organic matter content. tandfonline.comnih.gov The enantioselective degradation was confirmed to be microbially driven, as negligible dissipation was observed in sterilized soils. nih.gov

Combined Biotic and Abiotic Degradation Synergies

In some situations, particularly in contaminated water or soil with high concentrations of recalcitrant compounds, microbial degradation alone may be slow or inefficient. In such cases, a synergistic approach combining abiotic chemical pre-treatment with subsequent biological degradation can be highly effective. researchgate.netacs.org

Advanced Oxidation Processes (AOPs), such as the Fenton or photo-Fenton process, are common abiotic methods used in this combined approach. acs.org These processes utilize powerful, non-selective hydroxyl radicals (•OH) to chemically oxidize and break down complex organic molecules. researchgate.net

The primary goal of the abiotic pre-treatment is not necessarily complete mineralization but rather the transformation of the parent herbicide into simpler, less toxic, and more biodegradable intermediates. acs.org For example, a study on the chlorophenoxy herbicides 2,4-D and MCPA demonstrated that a Fenton oxidation step was necessary to reduce their toxicity and enhance their biodegradability. researchgate.net The resulting effluent, containing partially oxidized intermediates, was then efficiently treated in a biological sequencing batch reactor, achieving nearly 90% removal of the remaining organic carbon. researchgate.net

Similarly, the photoelectro-Fenton process has been shown to completely mineralize 4-chlorophenoxyacetic acid. The process breaks the herbicide down into aromatic intermediates like 4-chlorophenol (B41353) and 4-chlorocatechol, which are then further oxidized to short-chain carboxylic acids such as oxalic acid. These simpler organic acids are readily consumed by a wide range of microorganisms. This pre-treatment effectively bridges the gap between a highly complex, recalcitrant molecule and simple substrates for microbial metabolism, creating a powerful degradation synergy. acs.org

Mechanistic Interactions with Biological Systems

Auxin Mimicry and Plant Physiological Responses

The primary mode of action for phenoxy herbicides like Pentyl 2-(2,4-dichlorophenoxy)propionate is as a synthetic auxin or "auxin mimic". herts.ac.ukjuniperpublishers.com These herbicides imitate the natural plant growth hormone, indole-3-acetic acid (IAA), but unlike their natural counterparts, they persist for much longer periods within the plant, leading to lethal effects. nih.gov

When absorbed by a susceptible plant, the compound induces uncontrolled and disorganized cell division and growth, ultimately damaging the vascular tissue. herts.ac.ukherts.ac.uk This synthetic auxin disrupts the plant's endogenous hormone balance. nih.gov It can interfere with the transport of natural auxin, promote its oxidation, or compete for the same substrates, leading to a reduction in the auxin complexes necessary for normal plant development. nih.gov

This hormonal imbalance triggers a cascade of physiological responses. An overdose of a synthetic auxin like 2,4-D activates the de novo synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a critical enzyme in the ethylene (B1197577) biosynthesis pathway. nih.gov The resulting overproduction of ethylene contributes significantly to the observed damage. The herbicide also induces the production of reactive oxygen species (ROS), which act as signaling molecules that can trigger leaf epinasty (downward bending) and oxidative processes, leading to senescence and cell death. nih.gov Furthermore, changes in nitric oxide (NO) levels have been observed in plants treated with 2,4-D, suggesting its involvement in the regulatory response alongside ROS. nih.gov

Influence on Microbial Community Dynamics and Resilience in Contaminated Environments

The introduction of phenoxy herbicides into the soil can significantly alter the existing microbial community structure and dynamics. The degradation of these compounds in the environment is primarily driven by the enzymatic processes of soil microorganisms. nih.gov The effects on the microbial community are complex and depend on factors such as the herbicide concentration, soil type, and organic matter content. researchgate.net

Studies on 2,4-D butyl ester have shown varied responses from different microbial groups. researchgate.net At certain concentrations (e.g., 100 μg g⁻¹), populations of culturable bacteria and actinomycetes can significantly increase, while higher concentrations (1000 μg g⁻¹) may cause a decline in most microbial counts, with the notable exception of fungi, which can increase over time. researchgate.net This suggests that some microbes can utilize the herbicide as a carbon source, while it is toxic to others at high concentrations. mdpi.com For instance, some soil bacteria are capable of using 2,4-D for carbon, whereas it has been found to be toxic to the growth of other common soil bacteria like Azospirillum brasilense Cd and some Rhizobium species. mdpi.com

Table 1: Effect of 2,4-D Butyl Ester on Soil Microbial Populations

Data sourced from a study on 2,4-D butyl ester effects on soil microbial communities. researchgate.net

Bioavailability and Uptake in Environmental Matrices

The environmental fate, bioavailability, and uptake of this compound are governed by its chemical properties and the characteristics of the surrounding environmental matrices. Ester forms of 2,4-D, such as the pentyl or ethylhexyl ester, are rapidly hydrolyzed to the 2,4-D anion in soil and water. 24d.infoinchem.org This dissociation is a key step, as the subsequent mobility and bioavailability are primarily those of the 2,4-D anion. 24d.info

The bioavailability and transport of 2,4-D in the environment are influenced by several factors, including pH, temperature, soil type, and organic matter content. juniperpublishers.com Adsorption to soil particles is a critical process affecting its mobility. The soil adsorption coefficient (Koc) for 2,4-D is relatively low, indicating a potential for mobility in soil. juniperpublishers.cominchem.org Sorption is weakest in sandy soils with high pH and low organic carbon content. inchem.org Consequently, in coarse-grained sandy soils with low organic matter, 2,4-D has a higher potential to leach into groundwater. juniperpublishers.com Conversely, higher organic matter in soil increases adsorption, which can lower the compound's bioavailability and toxic effects on soil biota. researchgate.net

The persistence of 2,4-D in soil is generally moderate. juniperpublishers.com The primary mode of degradation is through microbial action. 24d.info Its half-life can be affected by the depth in the soil, as the rate of degradation tends to decrease with increasing depth, partly due to lower aerobic microbial populations. 24d.info In aquatic systems, the herbicide is primarily found in the water phase, though some partitioning to organic sediment occurs. inchem.org The bioavailability to aquatic organisms is also influenced by environmental factors like temperature, with sensitivity in some invertebrates increasing at elevated temperatures. juniperpublishers.com

Table 2: Major Degradation Products of 14C-2,4-D Ethylhexyl Ester in Water (31 Days, Exposed to Natural Sunlight)

Data from a photolysis study of 2,4-D ethylhexyl ester. inchem.org

Advanced Analytical Methodologies for Environmental Assessment of Pentyl 2 2,4 Dichlorophenoxy Propionate

The environmental monitoring of Pentyl 2-(2,4-dichlorophenoxy)propionate and its parent acid, dichlorprop (B359615), relies on sophisticated analytical techniques capable of detecting and quantifying these compounds at trace levels in complex environmental samples. The methodologies encompass multi-step processes involving sample preparation, chromatographic separation, and spectrometric detection, often including specialized techniques for chiral analysis.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies

Molecular Modeling and Electronic Structure Analysis

Molecular modeling techniques are fundamental to understanding the intrinsic properties of a chemical compound at the atomic level. For Pentyl 2-(2,4-dichlorophenoxy)propionate, these methods would elucidate the three-dimensional structure, conformational possibilities, and the distribution of electrons within the molecule.

Theoretical Framework: Density Functional Theory (DFT) is a common quantum chemical method used to investigate the electronic structure of molecules. mdpi.com By applying DFT calculations, it is possible to determine the optimized geometry of this compound and to calculate a variety of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. mdpi.com

Furthermore, molecular electrostatic potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. Such information is invaluable for predicting how the molecule will interact with biological receptors or environmental matrices.

Illustrative Electronic Properties: The following table presents hypothetical electronic properties for this compound, as would be calculated using DFT methods.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |

| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule. |

QSAR Approaches for Predicting Environmental Behavior

QSAR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties and environmental fate. researchgate.net For this compound, QSAR can be employed to predict its behavior in the environment, such as its degradation rate and tendency to sorb to soil particles.

Sorption: The sorption of a herbicide to soil and sediment affects its mobility and bioavailability. awsjournal.org The tendency of this compound to sorb to soil organic matter can be predicted using QSAR models based on descriptors like the octanol-water partition coefficient (logP), which is a measure of hydrophobicity. Other relevant descriptors could include topological indices and molecular volume.

Illustrative QSAR Model for Soil Sorption Coefficient (Koc): A hypothetical linear QSAR model for predicting the soil organic carbon-water partitioning coefficient (log Koc) could take the form:

log Koc = a(logP) + b(Molecular Surface Area) + c

Where 'a' and 'b' are coefficients determined through regression analysis of a set of related compounds, and 'c' is a constant.

| Molecular Descriptor | Hypothetical Value | Relevance to Environmental Behavior |

|---|---|---|

| logP (Octanol-Water Partition Coefficient) | 4.5 | Indicates hydrophobicity and potential for sorption to organic matter. |

| Molecular Weight | 305.19 g/mol | Influences transport and diffusion rates. |

| Polar Surface Area | 35.5 Ų | Affects water solubility and interactions with polar environmental components. |

QSAR in Relation to Biological Activity

QSAR is extensively used in the development of new herbicides to understand the relationship between a molecule's structure and its biological activity. crimsonpublishers.com For this compound, QSAR studies would aim to identify the key molecular features that contribute to its herbicidal efficacy.

Herbicidal Activity: As a phenoxy herbicide, the biological activity of this compound is expected to involve its interaction with plant hormone systems, specifically mimicking the action of auxins. mdpi.com The effectiveness of this interaction can be modeled using QSAR. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful. These approaches generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. These fields are then correlated with the observed biological activity to build a predictive model. The size and shape of the pentyl ester group would be a significant factor in these models.

Illustrative Correlation of Descriptors with Herbicidal Activity: The following table shows a hypothetical correlation of molecular descriptors with the herbicidal activity (expressed as pIC50, the negative logarithm of the half maximal inhibitory concentration) of a series of phenoxy herbicide esters.

| Descriptor | Correlation with pIC50 | Interpretation |

|---|---|---|

| Steric Field Contribution (CoMFA) | Positive in specific regions | Indicates that bulky groups in certain positions enhance activity. |

| Electrostatic Field Contribution (CoMFA) | Negative in specific regions | Suggests that electronegative atoms in certain positions are favorable for activity. |

| logP | Positive (up to a limit) | Higher lipophilicity can improve membrane transport, but excessive lipophilicity may decrease bioavailability. |

Integration of Computational Models with Experimental Data

The development of robust and reliable computational models is contingent upon their validation with experimental data. nih.gov For this compound, a comprehensive understanding would be achieved by integrating the findings from molecular modeling and QSAR with laboratory and field studies.

Model Validation and Refinement: Experimental data on properties such as degradation rates in different soil types, sorption coefficients measured through batch equilibrium studies, and herbicidal efficacy from greenhouse trials would be essential. awsjournal.org These empirical results would be used to validate the predictions of the QSAR models. Discrepancies between predicted and observed values would highlight areas where the models need refinement, potentially by including additional molecular descriptors or using more advanced modeling techniques.

This iterative process of computational prediction, experimental testing, and model refinement is crucial for building a comprehensive understanding of the behavior and activity of a compound like this compound.

Environmental Remediation and Management Strategies

Bioremediation Approaches for Contaminated Environments

Bioremediation presents a cost-effective and environmentally sound strategy for addressing environments contaminated with phenoxy herbicides like Pentyl 2-(2,4-dichlorophenoxy)propionate. nih.gov The degradation of these compounds is primarily driven by enzymatic processes carried out by soil microorganisms. mdpi.com The ester linkage in this compound is expected to be hydrolyzed, yielding the parent acid, dichlorprop (B359615) (2,4-DP), which is then subject to further microbial degradation.

Research into the biodegradation of the closely related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and dichlorprop (2,4-DP) has identified numerous bacterial and fungal strains capable of their degradation, including species from the genera Sphingomonas, Pseudomonas, Cupriavidus, Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis. mdpi.com Specifically for dichlorprop, studies have shown that its degradation in soil is enantioselective, with microorganisms preferentially degrading the S-enantiomer. nih.gov For instance, in one study, the half-life of S-dichlorprop was around 8 days in two different agricultural soils, whereas the R-enantiomer was more persistent, with half-lives of approximately 12 to 13 days. nih.gov This enantioselective degradation is mainly controlled by soil microbes, as negligible dissipation occurs in sterilized soils. nih.gov The family Sphingomonadaceae has been particularly implicated in the preferential degradation of S-dichlorprop. nih.gov The bacterial strain Cupriavidus gilardii T-1 has also been shown to efficiently degrade 2,4-DP. researchgate.net

The effectiveness of bioremediation can be influenced by several factors, including the concentration of the contaminant and the composition of the microbial community. nih.gov In some cases, microbial consortia, which are combinations of different microbial strains, can achieve more rapid and complete degradation than single axenic cultures. researchgate.net For example, a consortium of Arthrobacter sp. and Sphingomonas sp. was able to degrade 98-100% of an initial 2,4-D concentration within 7 days. researchgate.net The degradation pathway often involves the cleavage of the ether bond to form intermediates like 2,4-dichlorophenol (B122985) (2,4-DCP), which are then further broken down. researchgate.netresearchgate.net

Advanced Oxidation Processes for Degradation in Water Treatment

Advanced Oxidation Processes (AOPs) are a suite of technologies effective for the treatment of water contaminated with persistent organic pollutants, including phenoxy herbicides. nih.govmdpi.com These methods are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like CO2 and water. mdpi.com For contaminants like this compound, AOPs would target the degradation of its more persistent parent acid, dichlorprop, and its primary degradation intermediate, 2,4-dichlorophenol. researchgate.netnih.gov

Several AOPs have been evaluated for the degradation of the closely related herbicide 2,4-D, with findings applicable to dichlorprop. These include:

Ozonation: Systems combining ozone with other oxidants (e.g., O3/plasma) can achieve very high degradation efficiencies, reaching up to 99.8% in 30 minutes. nih.gov

Photocatalysis: This process, often using catalysts like titanium dioxide (TiO2) with UV light, shows high degradation and mineralization efficiencies. For example, blue TiO2 nanotube arrays under UV light achieved 97% degradation and 79.67% mineralization of 2,4-D. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process uses hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. nih.gov While traditional Fenton processes may have lower efficiencies (50-70%), their effectiveness is significantly enhanced by the use of UV radiation (photo-Fenton), which can achieve 100% degradation and 98% mineralization. nih.gov

Electrochemical AOPs (EAOPs): These methods, such as electro-oxidation (EOx) and electro-Fenton (EF), generate hydroxyl radicals at the anode surface or via the Fenton reaction in the bulk solution. mdpi.comresearchgate.net Studies using a Boron-Doped Diamond (BDD) anode have shown that EOx can achieve up to 70% mineralization, while the EF/BDD process can reach 81-83% mineralization more rapidly. researchgate.net During these processes, intermediates such as 2,4-dichlorophenol, chlorohydroquinone, and hydroquinone (B1673460) are formed and subsequently degraded. researchgate.net

The choice of AOP depends on a balance of efficiency, cost, and operational complexity. While ozonation and electrochemical processes are highly efficient, they can have high energy costs. nih.gov Photocatalysis can also be expensive due to the need to recover the catalyst. nih.gov The photo-Fenton process often represents a viable economic and environmental option, especially when utilizing solar radiation. nih.gov

Development of Sustainable Formulations (e.g., controlled-release, ionic liquids)

To mitigate the environmental impact of herbicides like this compound, research has focused on developing sustainable formulations that can reduce off-site movement and improve application efficiency. Two promising approaches are controlled-release formulations (CRFs) and the use of herbicidal ionic liquids (HILs). acs.orgbanglajol.info

Controlled-Release Formulations (CRFs) are designed to release the active ingredient slowly over time, maintaining an effective concentration in the target area while minimizing losses due to leaching or runoff. banglajol.infonih.gov One strategy involves incorporating the herbicide into a polymeric matrix. For example, a controlled-release system for 2,4-D was developed by chemically bonding the herbicide via an ester linkage to a jute-based cellulosic polymer grafted with acrylamide. banglajol.info Another approach involves intercalating the anionic form of a herbicide into the interlayer of a layered double hydroxide (B78521) (LDH), creating an organic-inorganic nanohybrid. A nanohybrid containing 4-(2,4-dichlorophenoxy)butyrate showed that the release properties could be tuned based on the synthesis method. nih.gov These systems can reduce the initial high concentrations associated with conventional applications and lower environmental risk. banglajol.info

Herbicidal Ionic Liquids (HILs) are a novel class of materials where the active ingredient of the herbicide is part of an ionic liquid (IL) structure, typically as the anion. acs.org ILs are salts with melting points below 100 °C, known for their low vapor pressure, high thermal stability, and tunable properties. nih.govarkema.com Formulating herbicides like dichlorprop as HILs can significantly reduce volatility and drift. acs.org Furthermore, by adjusting the chemical structure of the cation, properties like water solubility can be modified, which can decrease the herbicide's mobility in soil and water. acs.org Because many HILs possess surface-active properties, the need for external adjuvants may be eliminated, and they can potentially be applied at lower doses, further reducing their environmental footprint. acs.org

Monitoring and Environmental Assessment Frameworks

Effective environmental management of this compound requires robust monitoring and assessment frameworks to detect its presence and that of its degradation products in various environmental matrices like water and soil. scirp.orgca.gov Such frameworks rely on sensitive and selective analytical methods. cdc.gov

The analysis of phenoxy herbicides like dichlorprop and its esters typically involves a multi-step process: sample collection, extraction, cleanup, and instrumental analysis. usgs.govepa.gov Traditional and modern analytical techniques are employed for detection and quantification. scirp.orgjelsciences.com

Gas Chromatography (GC): This is a widely used technique, often coupled with highly sensitive detectors. researchgate.net Due to the high sensitivity of Electron Capture Detectors (ECD) to halogenated compounds, GC-ECD is a common choice. researchgate.net For greater selectivity and structural confirmation, Mass Spectrometry (MS) is used, making GC-MS a powerful tool. usgs.govepa.gov Since phenoxy acids are not inherently volatile, a derivatization step (e.g., methylation) is often required before GC analysis to convert them into more volatile forms. epa.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative to GC and can often analyze acidic herbicides directly without derivatization. researchgate.net Detection is commonly achieved using an Ultraviolet (UV) detector. researchgate.net More advanced systems couple HPLC with tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. jelsciences.com

Environmental monitoring programs, such as those conducted by the U.S. Geological Survey and state agencies, use these methods to assess the occurrence of pesticides in surface and groundwater. ca.govusgs.gov For example, a method developed by the USGS for pesticides in water involves solid-phase extraction (SPE) followed by GC-MS analysis. usgs.gov A specific method for Dichlorprop-P in soil involves extraction, purification on a C18 SPE column, methylation of the parent acid, and final quantification by GC-MS. epa.gov The establishment of method detection limits (MDL) and reporting limits (RL) is a critical part of the quality control framework for these analytical methods. ca.gov

Compound List

Emerging Research Frontiers and Challenges

Elucidation of Novel Degradation Pathways and Metabolites

The environmental degradation of Pentyl 2-(2,4-dichlorophenoxy)propionate is initiated by the hydrolysis of its ester bond, yielding pentanol (B124592) and the active herbicidal compound, 2-(2,4-dichlorophenoxy)propanoic acid, commonly known as dichlorprop (B359615). unc.edumdpi.comnih.gov This hydrolysis can be influenced by environmental factors such as pH. nih.gov While this initial step is well-understood, ongoing research is focused on identifying the subsequent, more complex microbial degradation pathways of dichlorprop and its metabolites.

Microbial action is the primary driver of dichlorprop breakdown in the environment. nih.gov Research has identified that this degradation is often enantioselective, with one stereoisomer being degraded more rapidly than the other. For instance, studies on the degradation of dichlorprop methyl ester by sediment bacteria revealed that the R-enantiomer was preferentially degraded over the S-enantiomer. nih.gov

The core degradation pathway involves the cleavage of the ether bond, producing 2,4-dichlorophenol (B122985) (2,4-DCP), which is then further metabolized. researchgate.net Advanced analytical techniques are enabling the identification of a growing list of intermediate and terminal metabolites. For example, in plants, the metabolomic profile of Arabidopsis thaliana was significantly altered by dichlorprop, affecting carbohydrates, organic acids, and fatty acids. researchgate.net

A significant frontier in this area is the study of microbial consortia. It is increasingly recognized that the complete mineralization of complex molecules like dichlorprop often requires the synergistic action of multiple microbial species. One study identified a consortium where Sphingobium and Sphingopyxis species were the primary degraders of dichlorprop, while other genera such as Dyella, Pseudomonas, and Achromobacter were thought to synergistically degrade the intermediate metabolite, 2,4-dichlorophenol. researchgate.net

Table 1: Key Microbial Genera Involved in Dichlorprop Degradation

| Microbial Genus | Role in Degradation | Reference |

|---|---|---|

| Sphingobium | Primary degrader of dichlorprop | researchgate.net |

| Sphingopyxis | Primary degrader of dichlorprop | researchgate.net |

| Dyella | Synergistic degradation of metabolites | researchgate.net |

| Pseudomonas | Synergistic degradation of metabolites | researchgate.net |

| Achromobacter | Synergistic degradation of metabolites | researchgate.net |

Understanding Long-Term Environmental Fate under Changing Conditions

Predicting the long-term environmental fate of this compound is complicated by the dynamic nature of environmental conditions, which are being further altered by climate change. Key factors influencing its persistence and transport include temperature, pH, soil moisture, and organic matter content. nih.govnih.gov

Temperature: Generally, an increase in temperature accelerates the rate of both abiotic hydrolysis and microbial degradation of pesticides. europa.eunih.gov For instance, the degradation of the herbicide chlorfenapyr (B1668718) was significantly faster at 50°C compared to 30°C. europa.eu While specific kinetic data for the pentyl ester of dichlorprop is scarce, it is expected to follow a similar trend.

pH: The pH of the soil and water can significantly influence the hydrolysis rate of the ester and the subsequent degradation of dichlorprop. nih.gov Hydrolysis of esters can be catalyzed by both acidic and basic conditions. unc.edumdpi.comnih.gov For example, the hydrolysis of 1,3-dichloropropene (B49464) is inhibited by low pH and favored by high pH. nih.gov The enantioselective degradation of dichlorprop in soil has also been shown to be affected by pH. nih.gov

Soil Properties: The persistence of dichlorprop is influenced by soil characteristics. One study found that dichlorprop dissipated faster in soil with lower organic matter content. nih.gov Microbial activity, which is crucial for degradation, is in turn affected by soil moisture and nutrient availability. nih.gov

A major challenge is to develop models that can accurately predict the behavior of this compound under the fluctuating and extreme weather events associated with climate change, such as prolonged droughts, intense rainfall, and heatwaves. These events can alter soil microbial community structures, nutrient cycling, and the transport of the herbicide and its metabolites through the environment.

Development of Novel Bioremediation Technologies

Bioremediation, which utilizes microorganisms to break down environmental pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with herbicides like dichlorprop. Research in this area is moving beyond the use of single microbial strains to the development and application of specialized microbial consortia.

The rationale for using consortia lies in the metabolic synergy between different microbial species. As mentioned earlier, some bacteria are highly efficient at the initial breakdown of dichlorprop, while others specialize in mineralizing the intermediate metabolites, which can sometimes be more toxic than the parent compound. researchgate.net By combining these organisms, a more complete and efficient degradation can be achieved.

Bioaugmentation, the process of adding cultured microorganisms to the contaminated site, is a key strategy. Studies have shown that inoculating soil with specific dichlorprop-degrading bacteria can significantly enhance the removal of the herbicide. This approach is particularly relevant for the enantioselective removal of the more persistent or toxic enantiomer of dichlorprop.

Another novel approach is the use of bio-filters. Research has demonstrated the potential for establishing phenoxypropionate-degrading bacteria in sand filters to remediate contaminated groundwater. acs.org This technology could offer a cost-effective alternative to traditional pump-and-treat methods that rely on activated carbon. acs.org

Integration of 'Omics' Technologies for Mechanistic Insights

The advent of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of microbial degradation processes at a molecular level. nist.gov These tools provide a system-wide view of the genetic potential, gene expression, protein activity, and metabolic changes that occur within microorganisms as they break down contaminants like dichlorprop.

Metagenomics: This approach allows scientists to study the genetic material recovered directly from environmental samples, bypassing the need for culturing individual microbial species. Metagenomic analysis of a dichlorprop-degrading enrichment culture helped to identify the key microbial players and their functional genes. researchgate.net It revealed the presence of genes like rdpA and sdpA, which encode for dioxygenase enzymes responsible for the initial degradation of the (R)- and (S)-enantiomers of dichlorprop, respectively. researchgate.net

Transcriptomics: By analyzing the messenger RNA (mRNA) in a sample, transcriptomics reveals which genes are actively being expressed. In the context of dichlorprop degradation, this can show how the expression of dioxygenase-encoding genes changes over time following herbicide application. researchgate.net

Proteomics: Proteomics is the large-scale study of proteins, their structures, and functions. nist.gov In the context of pesticide degradation, proteomics can identify the specific enzymes that are upregulated in the presence of the contaminant. For example, a proteomic analysis of Bacillus cereus exposed to various pesticides revealed an increase in stress-responsive and catabolic proteins, providing insight into the molecular mechanisms of degradation. nih.gov While specific proteomic studies on dichlorprop are limited, this approach holds great promise for identifying novel degradation enzymes and understanding their regulation.

Metabolomics: This is the comprehensive study of small molecules, or metabolites, within a biological system. researchgate.net Metabolomic analysis of plants exposed to dichlorprop has shown significant changes in their metabolic profiles. researchgate.net Applying these techniques to degrading microbial cultures can provide a detailed map of the degradation pathway and identify previously unknown metabolites.

Advanced QSAR and Predictive Modeling for Environmental Assessment

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical properties, environmental fate, and toxicity of chemicals based on their molecular structure. These in silico models are becoming increasingly important for the environmental risk assessment of pesticides, as they can help to fill data gaps, prioritize chemicals for further testing, and reduce the reliance on animal testing.

For a compound like this compound, QSAR models can be developed to predict a range of important environmental endpoints. The development of a robust QSAR model involves selecting relevant molecular descriptors that correlate with the property of interest.

Table 2: Examples of Endpoints and Molecular Descriptors in QSAR Modeling for Pesticides

| Endpoint | Potential Molecular Descriptors | Reference |

|---|---|---|

| Aquatic Toxicity | LogP (lipophilicity), HACA-2 (hydrogen bond acceptor ability), HOMO-LUMO energy gap (reactivity), Kier & Hall index (molecular shape), BETA polarizability | researchgate.net |

| Persistence (Biodegradability) | Molecular weight, number of specific functional groups, topological indices | |

| Bioaccumulation | LogP, molecular volume |

| Reproductive Toxicity | TPSA (Topological Polar Surface Area), S36 (electrotopological state index for specific atoms) | nih.gov |

The US Environmental Protection Agency (EPA) utilizes various models for pesticide risk assessment, such as the Pesticide in Water Calculator (PWC) to estimate environmental concentrations and KABAM (Kow-based Aquatic BioAccumulation Model) to predict bioaccumulation in aquatic food webs.

A significant challenge in developing QSAR models for pesticides is the structural diversity of these compounds and the complexity of their interactions with the environment. Advanced modeling techniques, such as machine learning algorithms and combinatorial QSAR, are being employed to create more robust and predictive models. unc.edu The goal is to develop integrated models that can simultaneously predict the environmental fate and toxicity of a pesticide and its degradation products, providing a more holistic risk assessment.

Q & A

Basic: What are the recommended analytical techniques for quantifying Pentyl 2-(2,4-dichlorophenoxy)propionate in environmental samples?

Methodological Answer:

For accurate quantification, combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS) . Select a reversed-phase C18 column due to the compound’s hydrophobicity (logP = 4.49 ). Optimize mobile phase composition (e.g., acetonitrile/water gradients) to resolve co-eluting chlorinated phenoxy derivatives, which are common in environmental matrices . Validate the method using spike-recovery experiments in soil or water samples, accounting for matrix effects. Cross-reference retention times with standards of structurally related compounds (e.g., 2,4-dichlorophenylacetic acid ) to confirm specificity.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

Store the compound in airtight, light-resistant containers at 4°C to prevent degradation via hydrolysis or photolysis. Conduct stability tests under varying temperatures (20–40°C) and humidity levels (40–80% RH) to establish degradation kinetics. Use FTIR or NMR to monitor structural integrity over time, focusing on ester bond cleavage and phenolic byproduct formation . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) during handling, as chlorinated phenoxy compounds may irritate mucous membranes .

Basic: What synthetic routes are reported for this compound?

Methodological Answer:

Synthesis typically involves esterification of 2-(2,4-dichlorophenoxy)propionic acid with pentanol under acid catalysis (e.g., sulfuric acid). Optimize reaction conditions (molar ratio, temperature, catalyst loading) using a factorial design (e.g., 2³ design) to maximize yield . Purify via vacuum distillation (boiling point ~368°C ) or silica gel chromatography. Confirm purity by GC-MS, comparing retention indices with commercial standards of analogous esters (e.g., methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]-propionate ).

Advanced: How can computational methods predict the environmental persistence of this compound?

Methodological Answer:

Apply quantum chemical calculations (e.g., DFT) to estimate hydrolysis and photolysis pathways. Calculate bond dissociation energies for the ester group and aromatic C–Cl bonds to identify degradation hotspots . Validate predictions with laboratory studies under simulated environmental conditions (UV light, pH 5–9). Compare half-lives with structurally similar compounds (e.g., 2,4,5-trichlorophenoxypropionic acid ) to extrapolate field persistence. Use molecular dynamics simulations to assess soil adsorption coefficients (Koc), leveraging the compound’s logP and molecular weight (305.2 g/mol ).

Advanced: What experimental strategies resolve contradictions in bioactivity data for chlorinated phenoxypropionates?

Methodological Answer:

Address variability by standardizing bioassays:

- Dose-response normalization : Express activity relative to internal controls (e.g., clofibric acid ).

- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., free acid forms) that may contribute to observed effects .

- Receptor modeling : Perform molecular docking studies to evaluate binding affinity variations across species (e.g., plant vs. mammalian enzymes).

- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values) and apply multivariate regression to isolate confounding variables (pH, solvent carrier) .

Advanced: How can researchers identify and quantify metabolites of this compound in biological systems?

Methodological Answer:

Employ high-resolution mass spectrometry (HRMS) in untargeted metabolomics mode. Use isotopic labeling (e.g., ¹³C-pentyl groups) to track metabolic pathways in vitro (e.g., liver microsomes). Fragment ions at m/z 305.197 ([M+H]⁺ ) to distinguish parent compounds from metabolites. Cross-validate with synthetic standards of suspected metabolites, such as 2-(2,4-dichlorophenoxy)propionic acid . Apply kinetic isotope effects (KIE) studies to elucidate enzymatic vs. non-enzymatic degradation mechanisms .

Advanced: What factorial design approaches optimize degradation protocols for this compound in wastewater?

Methodological Answer:

Design a response surface methodology (RSM) experiment varying pH (3–9), oxidant concentration (e.g., H2O2: 0.1–1.0 mM), and UV intensity (254 nm). Measure degradation efficiency via HPLC-UV and model interactions using a central composite design. Prioritize factors with the highest F-values in ANOVA. Compare with advanced oxidation processes (AOPs) used for 2,4-dichlorophenylacetic acid to benchmark performance. Include toxicity assays (e.g., Daphnia magna bioassays) to ensure degradation byproducts are non-hazardous .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.